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Compound of Interest

Compound Name: 4-Chloro-6-methoxypicolinic acid

CAS No.: 204378-34-7

Cat. No.: B1316058

Get Quote

Executive Summary
4-Chloro-6-methoxypicolinic acid (C₇H₆ClNO₃) represents a critical structural scaffold in the

synthesis and degradation of auxinic herbicides, specifically within the 6-aryl-picolinate class

(e.g., Halauxifen-methyl, Florpyrauxifen-benzyl). Accurate detection of this compound is

essential for environmental fate studies, metabolic profiling, and impurity analysis in

agrochemical manufacturing.

This guide provides a definitive technical breakdown of its mass spectral behavior. Unlike

standard chlorinated picolinates (e.g., Clopyralid) which rely heavily on chlorine isotope clusters

for identification, 4-Chloro-6-methoxypicolinic acid introduces a methoxy group that alters

fragmentation kinetics, necessitating a distinct Multiple Reaction Monitoring (MRM) strategy.

Experimental Configuration (ESI-MS/MS)
The following protocol is designed to maximize ionization efficiency for picolinic acid

derivatives, which predominantly favor negative mode electrospray ionization (ESI-) due to the

carboxylic acid moiety.
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Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8

µm).

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

Gradient: 5% B to 95% B over 10 minutes. Picolinic acids are relatively polar and elute early

to mid-gradient.

Mass Spectrometry Parameters
Ionization Mode: ESI Negative [M-H]⁻

Capillary Voltage: 2.5 - 3.0 kV (Lower voltage preserves the labile methoxy group).

Source Temperature: 300°C - 350°C.

Collision Gas: Nitrogen or Argon.

Fragmentation Analysis & Pathway
The Precursor Ion
The monoisotopic mass of 4-Chloro-6-methoxypicolinic acid is 187.00 Da.

Observed Precursor [M-H]⁻:m/z 186

Isotope Pattern: The presence of a single Chlorine atom imparts a characteristic 3:1 ratio at

m/z 186 and m/z 188 (

Cl vs

Cl). This isotopic signature is the first validation step.

Fragmentation Mechanism
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Upon Collision Induced Dissociation (CID), the molecule undergoes a predictable degradation

sequence governed by the stability of the pyridine ring.

Primary Transition (Decarboxylation): The most dominant channel is the loss of the

carboxylic acid group as CO₂ (44 Da). This is the universal diagnostic transition for picolinic

acids.

Transition:186 → 142

Secondary Transition (Radical Cleavage): Following decarboxylation, the resulting anion (4-

chloro-6-methoxypyridin-2-ide) typically loses the methyl group from the methoxy ether (-

CH₃, 15 Da) or undergoes ring opening.

Transition:142 → 127 (Loss of •CH₃)

Tertiary Transition (Dehalogenation): High collision energies can force the loss of the

Chlorine atom (-35 Da), though this is less energetically favorable than decarboxylation.

Transition:142 → 107

Visualized Fragmentation Pathway
The following diagram illustrates the causal fragmentation logic, essential for establishing MRM

transitions.
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Figure 1: ESI(-) Fragmentation pathway of 4-Chloro-6-methoxypicolinic acid showing

primary decarboxylation and secondary losses.[1]

Comparative Analysis: Alternatives & Analogues
To validate the identity of 4-Chloro-6-methoxypicolinic acid, it must be distinguished from

other common chlorinated picolinic acid herbicides. The table below highlights the "Mass Shift"

caused by the methoxy substitution compared to the standard chloro-substitution found in

Clopyralid and Picloram.

Table 1: Diagnostic Comparison of Chlorinated
Picolinates
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Compound
Structure
Key

Precursor
Ion [M-H]⁻

Primary
Product
(Quant)

Secondary
Product
(Qual)

Key
Differentiat
or

4-Chloro-6-

methoxy-PA
4-Cl, 6-OCH₃ 186 142 (-CO₂) 127 (-CH₃)

Methoxy

Loss: The

loss of 15 Da

(CH₃) is

unique to this

analog.

Clopyralid 3,6-Dichloro 190 146 (-CO₂) 110 (-HCl)

Isotopes:

Distinct Cl₂

pattern

(9:6:1). No

methoxy loss.

Picloram

4-Amino-

3,5,6-

Trichloro

240 196 (-CO₂) 160 (-HCl)

Mass/Amino:

Significantly

higher mass;

amino group

alters

retention.

6-

Chloropicolini

c Acid

6-Chloro 156 112 (-CO₂) 76 (-HCl)

Mass Shift:

Exactly 30 Da

lower than

target

(missing -

OCH₃).

Technical Insight for Researchers
The "Methoxy Shift": When analyzing degradation pathways of herbicides like Halauxifen-

methyl, you may encounter metabolites where a Chlorine is replaced by a Methoxy group

(metabolic substitution). This results in a mass shift of -4 Da (Cl [35] -> OMe [31]) or +30 Da

(H [1] -> OMe [31]) depending on the reference point.
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Retention Time: 4-Chloro-6-methoxypicolinic acid is generally less lipophilic than

Clopyralid due to the ether oxygen but more lipophilic than Picloram (which has a primary

amine). Expect elution order: Picloram < 4-Cl-6-OMe-PA < Clopyralid (system dependent).

References
Midttun, Ø., et al. (2009).Improved separation and detection of picolinic acid and quinolinic

acid by capillary electrophoresis-mass spectrometry.

Corteva Agriscience.Halauxifen-methyl Technical Bulletin.

Herts Pesticide Properties Database (PPDB).Halauxifen-methyl Metabolite Data.

Badoud, F., et al. (2011).Quantitative analysis of picolinic acid herbicides in water by LC-

MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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